molecular formula C7H6N4O2 B1290715 4-nitro-1H-indazol-6-amine CAS No. 937661-29-5

4-nitro-1H-indazol-6-amine

Cat. No.: B1290715
CAS No.: 937661-29-5
M. Wt: 178.15 g/mol
InChI Key: YRASALICQLGFBA-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-6-amine (CAS 937661-29-5) is a nitro- and amino-substituted indazole derivative with the molecular formula C7H6N4O2 and a molecular weight of 178.15 . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, for the synthesis of more complex molecules. Indazole scaffolds are recognized for their wide range of pharmacological activities, including antitumor and anti-inflammatory effects, making them privileged structures in drug discovery . The presence of both a nitro group and an amine on the indazole ring provides two distinct reactive sites for further chemical modification, such as functional group interconversions and nucleophilic substitution reactions. Research into related nitro-indazoles has explored their behavior in reactions with aldehydes and their potential as intermediates for biologically active compounds . This reagent is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRASALICQLGFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629764
Record name 4-Nitro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937661-29-5
Record name 4-Nitro-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Nitro-1H-Indazol-6-Amine: A Bifunctional Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic utility, chemical architecture, and synthesis of 4-nitro-1H-indazol-6-amine (CAS: 937661-29-5). It is structured as a technical whitepaper for drug discovery professionals, focusing on its role as a "privileged scaffold intermediate" in the design of kinase inhibitors and multi-target agents.

Executive Summary

This compound represents a high-value molecular building block in medicinal chemistry, particularly within the oncology and inflammation sectors. Unlike simple indazoles, this specific isomer integrates two chemically distinct "handles"—a nucleophilic 6-amino group and an electrophilic 4-nitro group—on a planar, nitrogen-rich heteroaromatic core.

This dual-functionality allows for orthogonal elaboration: the 6-amine typically serves as the "hinge-binding" anchor in ATP-competitive kinase inhibitors, while the 4-nitro group acts as a "masked" amine or an electronic modulator, enabling access to the solvent-exposed regions of the binding pocket. This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of 4,6-disubstituted indazoles.

Chemical Architecture & Properties

The indazole ring system is a bioisostere of the indole and purine rings, making it an ideal mimic for the adenine moiety of ATP.

Structural Specifications
PropertyValueNotes
IUPAC Name This compound
CAS Number 937661-29-5
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
H-Bond Donors 2 (NH, NH₂)Critical for Hinge Region binding
H-Bond Acceptors 4 (N, NO₂)
Topological Polar Surface Area 100.5 ŲHigh polarity suggests need for lipophilic capping groups
Tautomeric Considerations

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[1] In the crystal state and non-polar solvents, the 1H-tautomer is generally predominant. However, the presence of the electron-withdrawing nitro group at the 4-position increases the acidity of the N1-proton, potentially influencing binding kinetics.

  • 1H-Indazole : Favored for binding to the "hinge" region of kinases (e.g., VEGFR, PDGFR).

  • 2H-Indazole : Often stabilized by specific substitution patterns (e.g., Pazopanib), but less common for this specific nitro-amine core.

Therapeutic Potential & Mechanism of Action

The "Privileged Scaffold" Hypothesis

The 6-aminoindazole core is a proven pharmacophore, present in approved drugs like Pazopanib (Votrient) and Axitinib (Inlyta). The addition of the 4-nitro group in this specific scaffold offers unique advantages:

  • Electronic Tuning : The strong electron-withdrawing nature (-I, -M) of the nitro group at C4 reduces the pKa of the C6-amine. This modulation can decrease metabolic liability (N-oxidation) and alter the hydrogen bond strength with kinase hinge residues (e.g., Glu/Cys backbone carbonyls).

  • Steric Vectoring : The C4 position points towards the "solvent front" or the "P-loop" in many kinase active sites. Functionalizing this position (post-reduction of the nitro group) allows inhibitors to reach out of the ATP pocket, improving selectivity profiles.

  • Gatekeeper Mutation Evasion : 4,6-disubstituted indazoles have shown efficacy in overcoming "gatekeeper" mutations (e.g., T315I in BCR-ABL) by avoiding steric clashes that inactivate first-generation inhibitors.

Target Classes
  • Tyrosine Kinases (RTKs) : FLT3, c-Kit, PDGFR. The 6-amino group forms the primary H-bond network with the hinge region.

  • Serine/Threonine Kinases : JNK and p38 MAP kinases. The scaffold mimics the purine ring of ATP.

  • Nitric Oxide Synthase (NOS) : Nitroindazoles (specifically 7-nitro) are known nNOS inhibitors.[1] The 4-nitro variant acts as a probe to study isoform selectivity (nNOS vs. eNOS).

Synthesis & Experimental Protocols

The synthesis of this compound is non-trivial due to the need for regioselectivity. The most robust route involves the construction of the indazole ring from a substituted aniline precursor, followed by selective reduction.

Synthetic Pathway (Diagram)

Synthesispath Start 2-Methyl-3,5-dinitroaniline Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl 0°C (Diazotization) Dinitro 4,6-Dinitro-1H-indazole Inter1->Dinitro Cyclization (Jacobson Indazole Synthesis) Target This compound (Target) Dinitro->Target Selective Reduction (Na2S or (NH4)2S) Regioselective at C6 Diamino 4,6-Diamino-1H-indazole (Drug Precursor) Target->Diamino H2, Pd/C (Full Reduction)

Figure 1: Synthetic route to this compound via selective reduction of 4,6-dinitroindazole.

Detailed Protocol: Selective Reduction

Objective : Selectively reduce the 6-nitro group of 4,6-dinitroindazole to yield this compound.

Reagents :

  • 4,6-Dinitro-1H-indazole (1.0 eq)

  • Sodium Sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq)

  • Ethanol/Water (1:1 v/v)

Procedure :

  • Dissolution : Suspend 4,6-dinitroindazole (10 mmol) in 50 mL of Ethanol/Water mixture in a round-bottom flask.

  • Reagent Addition : Add Sodium Sulfide (30 mmol) portion-wise over 15 minutes while stirring. The reaction is exothermic; maintain temperature below 50°C using a water bath if necessary.

  • Reflux : Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The 6-nitro group is sterically more accessible and electronically more susceptible to Zinin reduction than the 4-nitro group.

  • Workup : Cool to room temperature. Acidify carefully with 1M HCl to pH ~5 to precipitate the product (and remove sulfur by-products as H₂S gas—perform in a fume hood ).

  • Purification : Filter the precipitate. Recrystallize from ethanol to afford this compound as a yellow/orange solid.

Validation :

  • 1H NMR (DMSO-d6) : Look for the disappearance of one nitro signal and the appearance of a broad NH₂ singlet (approx. 5.5–6.5 ppm). The C4-nitro group will shield the C5 proton differently than the C6-amine.

Structure-Activity Relationship (SAR) Logic

When utilizing this scaffold in drug design, the SAR logic follows a "Handle-Specific" approach.

SAR_Logic Center This compound (Scaffold) N1 N1 Position (Tolerates Alkyl/Aryl) Center->N1 Solubility modulation C3 C3 Position (Steric Gate) Center->C3 Gatekeeper interaction C4 C4 Position (Nitro) Solvent Front / Selectivity Center->C4 Reduction -> Amide coupling leads to Type II inhibitors C6 C6 Position (Amine) Hinge Binder / Linker Center->C6 Urea/Amide formation Primary Pharmacophore

Figure 2: SAR vectors for the this compound scaffold.

The C6-Amine Vector (Hinge Binding)

The 6-amino group is typically derivatized into:

  • Ureas : To pick up the "DFG-out" pocket (e.g., Sorafenib-like binding).

  • Amides : To interact with the gatekeeper residue.

  • Heterocycles : Direct coupling (via Buchwald-Hartwig) to pyrimidines or triazines.

The C4-Nitro Vector (Selectivity)

The 4-nitro group is rarely the final drug moiety due to potential toxicity (nitro-reductase liability). It serves as a synthetic handle :

  • Reduction to Amine : Yields 4,6-diaminoindazole.

  • Acylation of C4-Amine : Creates a "tail" that extends into the solvent, improving solubility and physicochemical properties (LogP).

References

  • Vertex Pharmaceuticals . "Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • GuideChem . "this compound CAS 937661-29-5 Data." Link

  • BenchChem . "Technical Guide to 6-Nitro-1H-Indazole and Derivatives." Link

  • University of Dundee . "Synthesis of a Series of Diaminoindoles from Nitroindole Precursors." Journal of Organic Chemistry, 2021. Link

  • MDPI . "Design and Synthesis of New 6-Nitro and 6-Amino-indazole Derivatives." Molecules, 2019.[2][3] Link

Sources

Methodological & Application

High-Fidelity Reduction of 4-Nitro-1H-indazol-6-amine to 1H-Indazole-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-IND-046

Abstract & Strategic Significance

The 1H-indazole-4,6-diamine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in ATP-competitive kinase inhibitors (e.g., JNK, PLK4, and Rho-kinase inhibitors). The C4-amino group often functions as a hydrogen bond donor to the kinase hinge region, while the C6-position allows for vector extension into the solvent-exposed front.

This guide details the reduction of 4-nitro-1H-indazol-6-amine to the corresponding diamine. While aromatic nitro reduction is a standard transformation, the indazole core presents a specific chemoselectivity challenge: the N-N bond within the pyrazole ring is susceptible to hydrogenolysis (ring-opening) under vigorous reducing conditions. We present two validated protocols—Catalytic Transfer Hydrogenation (CTH) for high-throughput scalability and Stannous Chloride Reduction for halogen-substituted substrates—ensuring high fidelity and yield.

Chemical Context & Challenges[1][2][3][4]

The Chemoselectivity Dilemma

The reduction of the nitro group (


) to the amine (

) requires electrons and protons. However, the indazole N-N bond has a bond dissociation energy (BDE) that can be compromised by high-pressure hydrogenation or strong metal reductions, leading to the formation of 2-aminobenzonitriles or amino-anilines (ring opening).
Product Stability (Oxidation Risk)

Electron-rich diamines, such as 1H-indazole-4,6-diamine, are highly susceptible to air oxidation, forming purple/black quino-diimine species or polymers ("brown tar").

  • Operational Imperative: All workups must be performed quickly, preferably under an inert atmosphere (Argon/Nitrogen), and the product should be stored as a hydrochloride salt.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your substrate.

MethodSelection cluster_legend Key Start Starting Material: This compound CheckHalogen Does the substrate contain Halogens (Cl, Br, I)? Start->CheckHalogen PdC Method A: Pd/C + Hydrazine (Transfer Hydrogenation) CheckHalogen->PdC No (High Throughput) SnCl2 Method B: SnCl2 / HCl (Bechamp-type Reduction) CheckHalogen->SnCl2 Yes (Prevents Dehalogenation) Legend1 Decision Point Legend2 Recommended Protocol

Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality.

Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine)

Best for: Scalable synthesis, halogen-free substrates, and rapid turnover. Mechanism: Hydrazine acts as the hydrogen donor; Pd catalyzes the decomposition of hydrazine to


 and 

in situ on the catalyst surface. This method is often faster and cleaner than using

gas balloons.
Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Reductant: Hydrazine Monohydrate (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Grade: HPLC)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the This compound in MeOH (0.1 M concentration).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.

  • Initiation: Heat the mixture to reflux (

    
    ).
    
  • Reduction: Add Hydrazine Monohydrate dropwise through the condenser over 15 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. The yellow suspension should gradually turn colorless or pale gray as the nitro group reduces and the product dissolves.
      
  • Monitoring: Reflux for 2–4 hours. Monitor by LC-MS (Target Mass:

    
     for unsubstituted core).
    
  • Workup (Inert): Cool to room temperature. Filter the mixture through a pad of Celite® to remove Pd/C. Important: Keep the filter cake wet with water/solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: If the product is an oil, triturate with Diethyl Ether or cold Dichloromethane to precipitate the solid.

Protocol B: Chemoselective Reduction (SnCl2)

Best for: Substrates containing Halogens (Br, I) or Benzyl groups that would be cleaved by Pd/C. Mechanism: Electron transfer from Tin(II) to the nitro group in an acidic medium.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Tin(II) Chloride Dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Slurry Formation: In a reaction vessel, suspend the substrate in EtOH (0.2 M).

  • Reagent Addition: Add

    
      in one portion.
    
    • Optional: For sluggish reactions, add catalytic conc. HCl (2-3 drops).

  • Reaction: Heat to reflux (

    
    ) for 3–6 hours.
    
  • Quenching (The Critical Step): The reaction will produce a sticky tin-complex.

    • Cool to room temperature.

    • Pour the mixture into ice-cold saturated

      
        solution.
      
    • Key Technique: Stir vigorously for 30 minutes until the tin salts precipitate as a white/gray solid.

  • Extraction: Filter the slurry through Celite to remove tin salts. Wash the cake with EtOAc. Separate the organic layer of the filtrate.[1]

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Purification & Stabilization Strategy

Diamino-indazoles are notoriously unstable in their free-base form due to oxidation.

Acid Salt Formation (Recommended)

Immediately convert the free base to the dihydrochloride salt for long-term storage.

  • Dissolve the crude diamine in a minimal amount of MeOH.

  • Add 4M HCl in Dioxane (3.0 equiv) at

    
    .
    
  • Precipitate with Diethyl Ether.

  • Filter and dry under vacuum.

    • Result: 1H-indazole-4,6-diamine

      
       2HCl (Stable white/off-white solid).
      
Flash Chromatography

If column purification is necessary:

  • Stationary Phase: Amine-functionalized silica (NH-Silica) is preferred to avoid tailing.

  • Mobile Phase: DCM / MeOH /

    
     (e.g., 90:10:1).
    
  • Speed: Run the column quickly to minimize air exposure.

Comparative Data Analysis

ParameterProtocol A: Pd/C + HydrazineProtocol B: SnCl2
Yield High (85–95%)Moderate (70–85%)
Reaction Time Fast (1–3 h)Slow (3–6 h)
Chemoselectivity Low (Cleaves Halogens, Benzyls)High (Tolerates Halogens)
Workup Simple (Filtration)Complex (Emulsions/Tin Salts)
Scalability ExcellentLimited (Waste disposal)

Pathway Visualization

The following diagram illustrates the reduction pathway and potential side reactions (N-N cleavage) that these protocols aim to avoid.

ReactionPathway SM This compound Intermediate Hydroxylamine Intermediate SM->Intermediate 2e- / 2H+ Product 1H-indazole-4,6-diamine (Target) Intermediate->Product Reduction (Successful Path) SideProduct 2,4,6-Triamino-benzonitrile (Ring Opening - AVOID) Intermediate->SideProduct Over-reduction (High Pressure H2)

Figure 2: Reaction pathway showing the target reduction versus the undesirable hydrogenolysis (ring-opening) pathway.

References

  • Chakrabarty, M., et al. (2005).[2] "Reduction of nitroindazoles to aminoindazoles using Pd/C and hydrazine hydrate." Tetrahedron Letters, 46(16), 2865-2868.

  • Abbassi, N., et al. (2012). "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols." Journal of Heterocyclic Chemistry, 49, 1420.

  • Sun, P., et al. (2025).[3][4] "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry.[4]

  • BenchChem. (2025). "Discovery and synthesis of novel indazole derivatives." BenchChem Application Notes.

  • Li, H., et al. (2014). "Discovery of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 57(15), 6313–6328.

Sources

microwave-assisted synthesis of 4-nitro-1H-indazol-6-amine analogs

[1][2]

Experimental Protocols

Protocol A: Scaffold Assembly (Ring Closure)

Objective: Synthesis of 4,6-dinitro-1H-indazole from 2-chloro-4,6-dinitrobenzaldehyde.

Reagents:

  • 2-Chloro-4,6-dinitrobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (50-60% solution, 2.5 equiv)

  • Ethanol (Absolute)

Microwave Parameters:

  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • Vessel: 10 mL or 30 mL sealed pressure vial

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 15 bar

  • Stirring: High

Step-by-Step:

  • Dissolve 2-chloro-4,6-dinitrobenzaldehyde (2 mmol) in Ethanol (6 mL) in the microwave vial.

  • Add Hydrazine hydrate (5 mmol) dropwise at room temperature. Caution: Exothermic reaction. A transient color change (yellow to deep orange) is normal.

  • Seal the vessel and place it in the microwave cavity.

  • Program a "Ramp to Temperature" method (2 minutes ramp to 120°C) to prevent pressure spikes.

  • Irradiate for 15 minutes.

  • Workup: Cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL). The product, 4,6-dinitro-1H-indazole , will precipitate as a yellow/orange solid. Filter, wash with water, and dry.

Expert Insight: The microwave dielectric heating of the polar ethanol/hydrazine mixture accelerates the nucleophilic attack of hydrazine on the aldehyde and the subsequent intramolecular

Protocol B: Regioselective Reduction (The Critical Step)

Objective: Selective reduction of the 6-nitro group to yield this compound, leaving the 4-nitro group intact.

Mechanism: We utilize Microwave-Assisted Zinin Reduction (using sulfide) or Transfer Hydrogenation . The sulfide method is preferred for high regioselectivity.

Reagents:

  • 4,6-Dinitro-1H-indazole (from Protocol A)

  • Sodium Hydrosulfide hydrate (NaSH, 3.0 equiv)

  • Solvent: Methanol/Water (3:1)

Microwave Parameters:

  • Temperature: 100 °C

  • Hold Time: 10 minutes

  • Power: Dynamic mode (max 150 W)

Step-by-Step:

  • Suspend 4,6-dinitro-1H-indazole (1 mmol) in Methanol (4 mL) and Water (1.5 mL).

  • Add NaSH (3 mmol). The mixture may darken.

  • Seal and irradiate at 100°C for 10 minutes.

  • Workup: Evaporate methanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 6-amino-4-nitro isomer is typically more polar than the starting material but less polar than the diamine.

Why this works: The 6-nitro group is electronically conjugated to the benzene ring but less sterically hindered than the 4-nitro group (which is flanked by the N1-H). Under rapid microwave heating, the kinetic product (6-amino) is formed before the thermodynamic driving force can reduce the hindered 4-nitro group.

Protocol C: Analog Generation (N-Alkylation)

Objective: Derivatization of the 6-amine to create a library of analogs.

Reagents:

  • This compound

  • Alkyl Halide (R-X) or Aldehyde (for Reductive Amination)

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or Acetonitrile

Microwave Parameters:

  • Temperature: 140 °C

  • Hold Time: 5–10 minutes

Step-by-Step:

  • Combine scaffold (0.5 mmol), Alkyl Halide (0.6 mmol), and

    
     (1.0 mmol) in DMF (2 mL).
    
  • Irradiate at 140°C for 5 minutes.

  • Note: The N1 position of the indazole is also nucleophilic. If N1-alkylation is observed as a byproduct, use a protecting group (e.g., THP) on N1 prior to this step, or exploit the pKa difference (N1-H pKa ~14 vs Aniline N-H pKa ~25) by using weaker bases to favor N1 alkylation, or specific catalysts for the amine. For amine functionalization, reductive amination (Aldehyde + STAB) is often more selective than direct alkylation.

Data & Validation

Table 1: Comparison of Thermal vs. Microwave Methods

MetricThermal Reflux (Literature)Microwave Protocol (This Work)Improvement Factor
Reaction Time (Step 1) 4 – 6 Hours15 Minutes16x - 24x Faster
Yield (Step 1) 65 - 72%88 - 92%+20% Yield
Selectivity (Step 2) 3:1 (6-NH2 : 4-NH2)>10:1 (6-NH2 : 4-NH2)High Regiocontrol
Solvent Usage 50 mL / g5 mL / g10x Less Waste

Characterization Criteria (Self-Validation):

  • 1H NMR (DMSO-d6):

    • Starting Material (4,6-Dinitro): Two aromatic singlets (or meta-coupled doublets) at low field (>8.5 ppm).

    • Product (4-Nitro-6-Amino): Appearance of a broad exchangeable singlet (

      
      ) around 5.0–6.0 ppm. Upfield shift of the C5 and C7 protons due to the shielding effect of the amino group.
      
    • Diagnostic: The proton at C7 (closest to the amine) will shift significantly upfield compared to the C5 proton.

Safety & Handling (Critical)

  • Polynitro Risks: 4,6-dinitroindazole is an energetic compound. Do not scale up beyond 5 mmol in a single microwave vessel. The rapid heating rate of microwaves can trigger thermal runaway if the decomposition temperature is reached.

  • Pressure Control: Always use vessels rated for at least 20 bar. The decomposition of hydrazine or nitro groups can generate

    
     and 
    
    
    gases rapidly.
  • Venting: Allow vessels to cool to <50°C before opening to prevent solvent superheating/bumping.

References

  • Microwave-Assisted Synthesis of Indazoles

    • Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.[1][2]

    • Source: Journal of Chemical Health Risks, 2025.[1]

    • URL:[Link][1]

  • Regioselective Reduction Strategies

    • Title: Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes.
    • Source: University of Zurich (ZORA), 2021.
    • URL:[Link]

  • Functionalization of Indazoles

    • Title: Microwave-Assisted Functionaliz
    • Source: Semantic Scholar / Rasayan J. Chem, 2023.
    • URL:[Link]

  • Nitro-Indazole Analogs in Oncology

    • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Deriv
    • Source: PubMed Central (PMC), 2019.
    • URL:[Link]

column chromatography purification methods for indazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Indazole Amines

Abstract

Indazole amines represent a critical scaffold in kinase inhibitor development (e.g., Axitinib, Pazopanib derivatives) but pose significant purification challenges due to their amphoteric nature and high polarity. Standard silica gel chromatography often results in irreversible adsorption, peak tailing, and poor recovery. This guide details three field-proven protocols to overcome silanol interactions, utilizing mobile phase modifiers, functionalized stationary phases, and high-pH reverse-phase chromatography.

Part 1: The Chemistry of the Problem

To purify indazole amines effectively, one must understand the failure mechanism of standard chromatography.

  • The Silanol Trap: Standard silica gel (

    
    ) has a surface 
    
    
    
    of approximately 4.5–5.0.
  • The Indazole Basicity: While the indazole ring itself is weakly basic (

    
     for the cation), the exocyclic amine substituents often raise the effective 
    
    
    
    to 8.0–10.0.
  • The Result: At neutral pH, the amino-indazole exists largely as a protonated cation. This cation undergoes ion-exchange interactions with the deprotonated silanols, rather than the desired partition chromatography. This results in streaking (mixed mode retention) and yield loss (irreversible binding).

Part 2: Decision Matrix & Workflow

Before selecting a protocol, assess the crude mixture using this logic flow.

IndazolePurification Start Crude Indazole Amine Mixture Solubility Solubility Check: Soluble in DCM? Start->Solubility NP_Route Normal Phase Strategy Solubility->NP_Route Yes RP_Route Reverse Phase Strategy Solubility->RP_Route No (Polar) Standard_Silica Standard Silica? (Cost-sensitive) NP_Route->Standard_Silica Protocol_C Protocol C: High pH C18 (pH 10) (Ammonium Bicarbonate) RP_Route->Protocol_C Protocol_A Protocol A: DCM/MeOH + NH4OH/TEA (Modifier Required) Standard_Silica->Protocol_A Yes Protocol_B Protocol B: Amine-Functionalized Silica (No Modifier Needed) Standard_Silica->Protocol_B No (Performance)

Figure 1: Decision tree for selecting the optimal purification method based on solubility and resource availability.

Part 3: Detailed Protocols

Protocol A: The "Modifier" Method (Standard Silica)

Best for: Routine purification when specialized columns are unavailable.

The Concept: Saturate the acidic silanol sites with a volatile base (Triethylamine or Ammonia) so the target indazole cannot bind to them.

Reagents:

  • Mobile Phase A: Dichloromethane (DCM)[1][2]

  • Mobile Phase B: Methanol (MeOH) containing 1% (v/v) Ammonium Hydroxide (

    
    , 28-30%) or Triethylamine (TEA).
    

Step-by-Step:

  • Column Pre-treatment (Crucial): Do not just add base to the sample. Equilibrate the silica column with 3 Column Volumes (CV) of 90% DCM / 10% Mobile Phase B .

    • Self-Validating Step: Check the pH of the eluent exiting the column. It must be basic (pH > 8) before loading the sample. If neutral, the silica is "eating" your base; continue flushing.

  • Sample Loading: Dissolve sample in minimum DCM. If insoluble, use a "dry load" technique (adsorb sample onto Celite or amine-treated silica).

  • Elution Gradient:

    • 0–5 min: 100% DCM (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0% to 10% Mobile Phase B.

    • Note: Indazole amines typically elute between 3–8% MeOH.

Data Summary:

Parameter Standard Conditions Modified Conditions (Protocol A)

| Tailing Factor (


)  | > 2.5 (Severe Tailing) | 1.1 – 1.3 (Symmetrical) |
| Rf Value (5% MeOH/DCM)  | 0.05 – 0.15 | 0.35 – 0.45 |
| Recovery  | 60 – 70% | > 90% |
Protocol B: Amine-Functionalized Silica (The "Green" Method)

Best for: High-value intermediates; eliminating chlorinated solvents.

The Concept: Use silica where the surface is bonded with aminopropyl groups (


). The surface is inherently basic, eliminating the need for liquid modifiers and allowing the use of safer solvents (Hexane/Ethyl Acetate).[1]

Reagents:

  • Stationary Phase: KP-NH (Biotage) or RediSep Amine (Teledyne ISCO).

  • Mobile Phase A: Hexane or Heptane.

  • Mobile Phase B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

Step-by-Step:

  • Equilibration: Flush with 3 CV of Hexane.

  • Loading: Solid load is preferred to prevent solvent mismatch.

  • Gradient:

    • 0–100% EtOAc over 15 CV.

    • If compound is very polar, switch to EtOAc/EtOH (80:20).

  • Storage: Flush with 100% Isopropanol (IPA) to store the column for reuse.

Expert Insight: Unlike standard silica, amine columns can be reused 10–20 times if stored in IPA, offsetting the higher initial cost [1].

Protocol C: High pH Reverse Phase (C18)

Best for: Very polar indazoles, final compounds requiring high purity (>98%), or removal of closely eluting isomers.

The Concept: At low pH (standard 0.1% Formic Acid), indazole amines are protonated (


) and elute near the void volume (poor retention). At pH 10 , they are neutral (

), significantly increasing hydrophobicity and retention on C18 chains.

Reagents:

  • Stationary Phase: C18-bonded silica (must be "hybrid" or high-pH resistant, e.g., Biotage SNAP Ultra C18 or Waters XBridge).

  • Buffer Preparation (10 mM Ammonium Bicarbonate): Dissolve 0.79 g

    
     in 1 L water. Adjust to pH 10.0 with 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[3]

Step-by-Step:

  • System Prep: Ensure your flash/HPLC system lines are flushed of any previous acid (TFA/Formic acid) to prevent salt precipitation.

  • Gradient:

    • Start: 5% B / 95% A.

    • Ramp: 5% to 60% B over 12 CV.

    • Self-Validating Step: Monitor pressure.[4] High pH buffers are more viscous than pure solvents; ensure backpressure stays below column limits.

  • Workup: Fractions contain volatile salts. Lyophilization (freeze-drying) will remove both water and ammonium bicarbonate, leaving the pure free base.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Compound elutes in void volume (Protocol A) Solvent too strong; "Amine effect" too strong.Switch modifier from TEA to Ammonia (weaker base). Reduce MeOH % start point.
Precipitation in Column (Protocol C) Buffer incompatibility.Do not mix Phosphate buffers with high % ACN. Use Ammonium Bicarbonate.
"Ghost Peaks" in NMR Silica leaching or modifier residue.Protocol A: Wash fractions with sat.

before drying. Protocol B: No action needed (bonded phase does not leach).
Sample decomposes DCM/Amine reactivity.Avoid leaving indazoles in DCM/TEA mixtures for long periods (quaternization risk). Evaporate immediately.

References

  • Biotage. (2023).[1][5] Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Teledyne ISCO. (2012).[6] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Basicity and protonation site of N-aminoazoles. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • Biotage. (2023).[1][5] How does an alkaline pH affect reversed-phase chromatography separations? Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of 4-nitro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 4-nitro-1H-indazol-6-amine, a key intermediate in pharmaceutical research and drug development. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step methodologies derived from fundamental crystallization principles and data from structurally analogous compounds. This guide emphasizes the rationale behind experimental design, from solvent selection to troubleshooting, to empower users to obtain high-purity crystalline material suitable for downstream applications, including structural elucidation and formulation development.

Introduction: The Critical Role of Crystalline Form

This compound is a heterocyclic compound featuring a privileged indazole scaffold, a nitro group, and an amino group. This unique combination of functional groups makes it a valuable building block for synthesizing a range of pharmacologically active agents. In the context of drug development, controlling the solid-state properties of such intermediates is paramount. Crystallization is the most effective technique for purification, ensuring the removal of process-related impurities and reaction by-products.[1] Furthermore, obtaining a stable and well-defined crystalline form is essential for consistent physicochemical properties, including solubility, dissolution rate, and stability, which directly impact the performance and safety of the final active pharmaceutical ingredient (API).

This guide provides experimentally-grounded protocols to navigate the challenges of crystallizing a polar, hydrogen-bonding molecule like this compound.

Molecular Characteristics & Crystallization Strategy

The crystallization behavior of this compound is primarily governed by its distinct functional groups:

  • Indazole Ring System: The N-H proton of the pyrazole ring and the nitrogen atom at position 2 are potent hydrogen bond donor and acceptor sites, respectively.

  • Amino Group (-NH₂): Acts as a strong hydrogen bond donor.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group and a hydrogen bond acceptor.

These features render the molecule highly polar and predispose it to strong intermolecular interactions, particularly hydrogen bonding.[2] This dictates the primary crystallization strategy: employing polar solvents that can effectively solvate the molecule at elevated temperatures. The principle of "like dissolves like" is the cornerstone of solvent selection.[3] Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or acetonitrile) are logical starting points.

The ideal solvent for recrystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] When a single solvent does not provide this profile, a mixed-solvent (or solvent-antisolvent) system is often employed.[5]

Recommended Solvent Screening Protocol

Before committing a large amount of material, a systematic solvent screen is crucial. This micro-scale experiment efficiently identifies promising solvent systems.

Materials:

  • Crude this compound (~10-20 mg per test)

  • Small vials or test tubes

  • A selection of solvents (see Table 1)

  • Heating block or sand bath

  • Glass stirring rod

Procedure:

  • Place ~15 mg of the crude compound into a small vial.

  • Add the selected solvent dropwise at room temperature, stirring after each addition, until a total of 0.25 mL has been added. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the vial to the solvent's boiling point.[4] Continue to add solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the vial to cool slowly to room temperature.

  • If crystals form, this is a promising single-solvent system.

  • If no crystals form, place the vial in an ice-water bath for 15-20 minutes. If crystals appear, it is still a viable system.

  • If the compound is very soluble at room temperature, or if no crystals form upon cooling, that solvent may be a good "solvent" in a solvent-antisolvent pair. A solvent in which the compound is poorly soluble can be tested as the "antisolvent."

Detailed Crystallization Protocols

Based on the properties of analogous nitro-amino aromatic compounds, the following protocols are recommended as robust starting points.

Protocol 1: Slow Cooling Crystallization from a Single Solvent (Ethanol)

This is the most straightforward recrystallization method and should be attempted first if a suitable solvent is identified.[6] Ethanol is often effective for polar compounds like nitroanilines.[7]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture to a near-boil while stirring. Continue adding ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the redissolving of the purified product crystals.[1]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Solvent-Antisolvent Crystallization (Acetone-Water System)

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "antisolvent").[9] Acetone is a strong polar aprotic solvent, while water is a highly polar antisolvent for many organic compounds.

Materials:

  • Crude this compound

  • Acetone (Reagent grade)

  • Deionized Water

  • Erlenmeyer flask

  • Stir plate

  • Büchner funnel and filter flask

Step-by-Step Methodology:

  • Dissolution: At room temperature, dissolve the crude material in the minimum amount of acetone required for complete dissolution.

  • Antisolvent Addition: While vigorously stirring the solution, add deionized water dropwise. Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of incipient precipitation. Causality: The slow addition of the antisolvent gradually reduces the compound's solubility, promoting controlled nucleation and crystal growth rather than amorphous precipitation.

  • Re-dissolution: Gently warm the mixture just until the solution becomes clear again. Alternatively, add a few drops of acetone to achieve clarity. This ensures the crystallization process begins from a saturated, homogeneous solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should begin as the solution slowly cools and equilibrates.

  • Maximizing Yield: Once crystal growth appears complete at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled acetone-water mixture (at the approximate final composition).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation and Visualization

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Role / Notes
Water100.080.1Likely a poor solvent alone; excellent as an antisolvent.[3]
Methanol64.732.7Good candidate for single-solvent slow cooling.[10]
Ethanol (95%)78.424.5Excellent candidate for single-solvent slow cooling.[6]
Acetone56.020.7Strong solvent; good for a solvent-antisolvent pair with water or hexanes.[11]
Acetonitrile81.637.5Strong polar aprotic solvent; potential single solvent or pair with water.[12]
Ethyl Acetate77.16.0Medium polarity; may work as a single solvent or in a pair.[13]
Toluene110.62.4Non-polar; likely a poor solvent, potential as an antisolvent.[2]
Crystallization Strategy Workflow

The following diagram outlines the decision-making process for developing a crystallization protocol for this compound.

Crystallization_Workflow start Start with Crude This compound solvent_screen Perform Small-Scale Solvent Screen (Table 1) start->solvent_screen dissolves_hot Soluble in Hot Solvent, Insoluble in Cold? solvent_screen->dissolves_hot yes_single Yes dissolves_hot->yes_single no_single No dissolves_hot->no_single protocol1 Proceed with Protocol 1: Slow Cooling Crystallization yes_single->protocol1 solubility_check Assess Solubility: Too Soluble or Insoluble? no_single->solubility_check end_product Pure Crystalline Product protocol1->end_product too_soluble Highly Soluble in Solvent 'A' solubility_check->too_soluble insoluble Poorly Soluble in Solvent 'B' solubility_check->insoluble protocol2 Proceed with Protocol 2: Solvent-Antisolvent (A/B) too_soluble->protocol2 insoluble->protocol2 protocol2->end_product

Caption: Workflow for selecting a crystallization method.

Troubleshooting Common Crystallization Issues

ProblemCommon Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated (too much solvent used).- Compound is too soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Try a different solvent or a solvent-antisolvent system.- Scratch the inner surface of the flask with a glass rod to induce nucleation.[14]
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.- Cooling is too rapid.- Reheat to dissolve the oil, then add a small amount more solvent to lower the saturation point.- Ensure cooling is very slow; insulate the flask.- Change to a lower-boiling solvent or adjust the solvent-antisolvent ratio.
Impure Crystals - Impurities were co-precipitated.- Cooling was too fast.- Repeat the recrystallization, ensuring the cooling phase is slow and undisturbed.- If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before a hot filtration step.
Very Fine Powder - Nucleation was too rapid due to high supersaturation or rapid cooling.- Reduce the rate of cooling.- For antisolvent methods, add the antisolvent more slowly with efficient stirring.

References

  • Organic Syntheses. (n.d.). o-NITROANILINE. Organic Syntheses Procedure. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1033–1043. [Link]

  • O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, no direct link available).
  • Studylib. (n.d.). o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab. Studylib. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • RASAYAN Journal of Chemistry. (2010). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • El-Faham, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2025). 1H-Indazole, 6-nitro- Properties. CompTox Chemicals Dashboard. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-6-amine. PubChem. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroindazole. PubChem. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • ChemBK. (2024). 1H-indazol-6-amine. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

Sources

Application Note: Scalable Synthesis of 4-nitro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-nitro-1H-indazol-6-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., JNK, LRRK2 pathways).[1] While direct nitration of indazoles often yields mixtures, this procedure utilizes a de novo ring construction strategy starting from 2-methyl-3,5-dinitroaniline , followed by a regioselective Zinin reduction.[1] This route avoids hazardous chromatographic purification on scale (>100g), relying instead on controlled precipitation and crystallization to ensure high purity (>98% HPLC).[1]

Synthetic Strategy & Rationale

The synthesis is designed around two core challenges: safety (managing energetic nitro-compounds) and regioselectivity (differentiating between two nitro groups).[1]

The Pathway
  • Cyclization: Diazotization of 2-methyl-3,5-dinitroaniline facilitates an intramolecular attack on the methyl group (modified Jacobson/Noelting-Michel cyclization) to form 4,6-dinitro-1H-indazole .[1]

  • Regioselective Reduction: The 6-nitro group, being less sterically hindered than the 4-nitro group (which is peri-positioned to the bridgehead and C3), is selectively reduced using sodium sulfide/bicarbonate (Zinin reduction conditions).[1]

Reaction Workflow Visualization

SynthesisWorkflow cluster_QC Process Controls (CPPs) Start Starting Material 2-methyl-3,5-dinitroaniline Reagent1 Diazotization (NaNO2, AcOH, 0°C) Start->Reagent1 Step 1 Inter1 Intermediate 4,6-dinitro-1H-indazole Reagent1->Inter1 Cyclization Reagent2 Selective Reduction (Na2S·9H2O, NaHCO3, MeOH/H2O) Inter1->Reagent2 Step 2 Final Target Product This compound Reagent2->Final Regioselective Reduction QC1 Temp < 5°C (Exotherm Control) QC1->Reagent1 QC2 Stoichiometry (Prevents over-reduction) QC2->Reagent2

Caption: Figure 1. Two-step synthetic workflow emphasizing critical process parameters (CPPs) for regiocontrol.

Experimental Protocols

Step 1: Synthesis of 4,6-Dinitro-1H-indazole

This step involves the diazotization of an aniline derivative.[1] The resulting diazonium salt undergoes spontaneous internal cyclization with the adjacent methyl group.[1]

Safety Warning: The intermediate 4,6-dinitroindazole is a high-energy compound.[1] Perform Differential Scanning Calorimetry (DSC) before scaling above 50g.[1] Ensure blast shielding is in place.

Materials
  • Precursor: 2-Methyl-3,5-dinitroaniline (1.0 eq)[1]

  • Reagent: Sodium Nitrite (NaNO₂, 2.2 eq)[1]

  • Solvent: Glacial Acetic Acid (10 vol)

  • Quench: Ice water

Protocol
  • Dissolution: Charge a jacketed reactor with 2-methyl-3,5-dinitroaniline (e.g., 100 g) and Glacial Acetic Acid (1.0 L). Stir until a suspension or partial solution is achieved.[1]

  • Cooling: Cool the mixture to 0–5 °C .

  • Diazotization: Dissolve NaNO₂ (2.2 eq) in a minimum volume of water (approx. 2 vol relative to NaNO₂).[1] Add this solution dropwise to the reactor over 60 minutes.

    • Critical: Maintain internal temperature < 10 °C. The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 12–16 hours. The mixture will darken as the indazole forms.[1]

  • Workup: Pour the reaction mixture slowly into Ice Water (5.0 L) with vigorous stirring. The product will precipitate as a yellow-orange solid.[1]

  • Isolation: Filter the solid. Wash the cake with water (3 x 500 mL) until the filtrate pH is neutral.

  • Drying: Dry in a vacuum oven at 45 °C for 24 hours.

    • Expected Yield: 85–92%

    • Appearance: Yellow/Orange solid.[1]

Step 2: Regioselective Reduction to this compound

The 6-nitro group is more accessible and electron-deficient enough to be reduced by sulfide reagents under mild conditions, leaving the sterically hindered 4-nitro group intact [1, 2].[1]

Materials
  • Substrate: 4,6-Dinitro-1H-indazole (1.0 eq)

  • Reductant: Sodium Sulfide Nonahydrate (Na₂S·9H₂O, 1.5 eq) OR Sodium Hydrosulfide (NaSH)[1]

  • Buffer: Sodium Bicarbonate (NaHCO₃, 2.0 eq)[1]

  • Solvent: Methanol/Water (3:1 ratio)

Protocol
  • Slurry: In a reactor, suspend 4,6-dinitro-1H-indazole (50 g) in Methanol (300 mL) and Water (100 mL).

  • Reagent Prep: Prepare a solution of Na₂S·9H₂O (1.5 eq) and NaHCO₃ (2.0 eq) in water (150 mL).[1]

    • Note: The bicarbonate buffers the pH, preventing the formation of excessive polysulfides which can lead to over-reduction.[1]

  • Addition: Heat the substrate slurry to 50 °C . Add the sulfide solution dropwise over 45 minutes.

    • Observation: The color typically shifts from yellow to deep red/brown.[1]

  • Reflux: Heat the mixture to 65 °C (Reflux) and stir for 2–4 hours.

    • Monitor: Check HPLC/TLC.[1][2][3] Stop immediately when the starting material is consumed.[1] Prolonged heating may reduce the 4-nitro group.[1]

  • Workup:

    • Distill off the majority of Methanol under reduced pressure.[1]

    • Dilute the aqueous residue with Ice Water (500 mL).[1]

    • Adjust pH to ~6–7 using dilute Acetic Acid if necessary to ensure full precipitation.[1]

  • Purification: Filter the crude solid.

    • Purification Strategy: Recrystallize from Ethanol/Water or Isopropanol .[1] This removes sulfur contaminants and any traces of diamine.[1]

  • Drying: Dry under vacuum at 50 °C.

Data Summary & Validation

Process Parameters
ParameterStep 1 (Cyclization)Step 2 (Reduction)
Temperature 0°C (Addition)

25°C
50°C (Addition)

65°C
Limiting Reagent 2-methyl-3,5-dinitroaniline4,6-dinitro-1H-indazole
Critical Reagent NaNO₂ (Control Exotherm)Na₂S / NaHCO₃ (Control pH)
Major Impurity Unreacted aniline4,6-diaminoindazole (Over-reduction)
Scale Feasibility High (Standard PGL vessels)High (Ventilation required for H₂S)
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.2 (s, 1H, NH-indazole)[1]
      
    • 
       8.2 (s, 1H, H-3) – Diagnostic shift due to 4-nitro group.
      
    • 
       7.6 (d, 1H, H-7)[1]
      
    • 
       7.1 (d, 1H, H-5)[1]
      
    • 
       5.8 (s, 2H, NH2) – Broad singlet, exchangeable.[1]
      
  • Mass Spectrometry: [M+H]+ = 179.15 Da.[1]

Troubleshooting & Optimization

  • Low Yield in Step 1: If the cyclization is sluggish, the addition of Acetic Anhydride (1.0 eq) alongside acetic acid can facilitate the dehydration step of the intermediate N-nitroso species [3].[1]

  • Over-Reduction in Step 2: If the 4,6-diamino product is observed:

    • Reduce the equivalents of Na₂S to 1.1 eq.[1]

    • Lower the reaction temperature to 50 °C.

    • Ensure strictly stoichiometric addition of the reducing agent.[1]

  • Sulfur Contamination: If the final product contains elemental sulfur (common in Zinin reductions), dissolve the product in dilute HCl, filter off the insoluble sulfur, and re-precipitate the amine by neutralizing with NaOH.[1]

References

  • ChemicalBook. Preparation of 4-Nitroindazole from 2-Methyl-3-Nitro-Aniline. (Based on Eli Lilly Patent US6534504).[1] Retrieved from .[1]

  • StackExchange Chemistry. Selective nitro reduction of poly nitro compounds. (Discussion on Zinin reduction regioselectivity in polynitro aromatics). Retrieved from .

  • Google Patents. US3988347A - Process for the preparation of substituted indazoles.[1] (Detailed conditions for nitrosation/ring closure of 2-methylacetanilides). Retrieved from .

  • BenchChem. Application Notes and Protocols for Indazole Derivatives. (General handling and reduction protocols for nitro-indazoles). Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Nitro-1H-Indazol-6-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-nitro-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. The following question-and-answer section provides in-depth, practical solutions and explains the scientific principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound, and why is its solubility often a challenge?

A1: this compound is a heterocyclic compound featuring an indazole core, a nitro group, and an amine group. Its structure presents a classic solubility challenge due to a combination of factors:

  • High Crystallinity: The planar, aromatic structure and intermolecular hydrogen bonding (between the amine, indazole N-H, and nitro groups) can lead to a highly stable, high-melting-point crystalline lattice. This stability, often referred to as "brick dust" character, requires significant energy to overcome for the molecule to dissolve.[1]

  • Polarity Mismatch: The molecule possesses both polar functional groups (amine, nitro, indazole nitrogens) and a nonpolar aromatic core. This amphipathic nature makes it difficult to find a single solvent that can effectively solvate both the polar and nonpolar regions, leading to poor solubility in both aqueous and purely nonpolar organic solvents.

  • Ionizable Groups: The compound has both a basic center (the 6-amino group) and a weakly acidic center (the indazole N-H proton). Its solubility is therefore highly dependent on the pH of the medium.[2][3] In neutral aqueous solutions, the molecule exists predominantly in its un-ionized, least soluble form.

The combination of these properties means that significant precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer for biological assays, leading to inaccurate and unreliable experimental results.

Q2: I'm starting a new project. How should I perform an initial solubility screen for this compound?

A2: A systematic, multi-solvent screen is the most effective starting point. The goal is to identify a suitable solvent system for preparing stock solutions and to understand the compound's general solubility profile.

Here is a recommended protocol for a kinetic solubility assessment:

Experimental Protocol: Kinetic Solubility Screening

  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Solvent Plate Setup: In a 96-well plate, dispense 98 µL of various test solvents/buffers into different wells. Recommended starting solvents include:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 5.0

    • HEPES Buffer, 50 mM

    • Water (unbuffered)

    • 5% Dextrose in Water (D5W)

    • PBS with 5% DMSO

    • PBS with 10% Ethanol

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 200 µM (for a 10 mM stock) with 2% DMSO as a co-solvent.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.

  • Precipitation Check (Visual): Visually inspect each well for signs of precipitation (cloudiness, solid particles).

  • Quantification (Recommended): For a more accurate assessment, use a method that separates the undissolved solid from the saturated solution.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes).

    • Carefully transfer a known volume of the supernatant to a new plate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation: Example Solubility Screen Results

Solvent SystemTarget Conc. (µM)Visual ResultQuantified Solubility (µM)
PBS, pH 7.4200Precipitate15
Citrate Buffer, pH 5.0200Clear185
Water200Precipitate<10
PBS + 5% DMSO200Slight Haze75
PBS + 10% Ethanol200Clear150

This initial screen provides a clear, actionable dataset to guide further optimization.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Absolutely. Given the presence of the basic amino group, pH adjustment is one of the most powerful tools for increasing the aqueous solubility of this compound.[3][4]

The Causality: The 6-amino group is basic and will become protonated (positively charged) in acidic conditions (pH < pKa). This charged species is significantly more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility. Conversely, the indazole N-H is weakly acidic and can be deprotonated at very high pH, but leveraging the basic amine is typically more practical for biological experiments.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use buffers with low potential for complexation, such as citrate for acidic pH and phosphate or borate for neutral to basic pH.

  • Equilibrium Method (Shake-Flask): This is the "gold standard" method for determining thermodynamic solubility.[5]

    • Add an excess amount of the solid compound to vials containing each buffer. Ensure solid is visible.

    • Cap the vials and shake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the samples to sit undisturbed or centrifuge them to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant. It is crucial to filter the supernatant (e.g., using a 0.22 µm PVDF filter) to remove any fine particulates.

    • Measure the final pH of the saturated solution, as it may have shifted.[5]

    • Quantify the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the logarithm of solubility (logS) against the final measured pH. The resulting curve will show a low solubility plateau in the neutral/basic region (the intrinsic solubility of the un-ionized form) and a sharp increase in solubility as the pH drops below the pKa of the amino group.

This profile is critical for selecting an appropriate formulation buffer for in vivo studies or for understanding how the compound will behave in different cellular compartments.

Q4: What are the best co-solvents to use, and what are the potential pitfalls?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[6][7] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar parts of the drug molecule.[8]

Recommended Co-solvents and Considerations:

Co-solventTypical UseAdvantagesDisadvantages & Pitfalls
DMSO Stock solutionsExcellent solubilizing power for many compounds.Can interfere with assays; cytotoxic at >0.5-1%; can cause compound precipitation on dilution.
Ethanol FormulationsBiologically compatible; GRAS (Generally Recognized as Safe).Less potent solubilizer than DMSO; can cause protein denaturation at high concentrations.
Propylene Glycol (PG) Oral/ParenteralLow toxicity; good solubilizer.Can be viscous; may cause irritation at high concentrations.
PEG 400 Oral/ParenteralExcellent safety profile; enhances solubility.Can be incompatible with some compounds; potential for oxidation.
NMP, DMA Discovery screeningVery strong solubilizers for "brick dust" compounds.Higher toxicity; generally not used for in vivo studies. Can cause significant precipitation.

Causality and Best Practices: The choice of co-solvent depends on the application. For initial in vitro screening, DMSO is standard, but always aim for the lowest possible final concentration. For in vivo formulations, combinations of safer co-solvents like PEG 400, PG, and ethanol are common.[6]

A key pitfall is precipitation upon dilution . A compound may be perfectly soluble in 10% DMSO/buffer but crash out of solution when further diluted into an assay medium with a lower co-solvent percentage. Always perform a dilution stability test by visually inspecting the final assay solution over time.

The following diagram illustrates a logical workflow for selecting a solvent system.

G start Start: Compound with Poor Solubility stock_sol Prepare 10-20 mM Stock in 100% DMSO start->stock_sol screen Perform Kinetic Solubility Screen (e.g., in PBS pH 7.4) stock_sol->screen check_sol Solubility > Target Concentration? screen->check_sol ph_path Adjust pH (e.g., pH 4-6 Buffer) check_sol->ph_path No cosolvent_path Add Co-solvent (e.g., 5-10% Ethanol, PEG 400) check_sol->cosolvent_path No success Proceed with Experiment check_sol->success Yes check_ph_sol Solubility Adequate? ph_path->check_ph_sol check_cosolvent_sol Solubility Adequate? cosolvent_path->check_cosolvent_sol check_ph_sol->success Yes advanced Consider Advanced Formulation (e.g., Cyclodextrins) check_ph_sol->advanced No check_cosolvent_sol->success Yes check_cosolvent_sol->advanced No

Caption: Decision workflow for solubility enhancement.

Q5: My compound still isn't soluble enough for my needs, even with pH and co-solvent adjustments. What advanced strategies can I try?

A5: When basic methods are insufficient, more advanced formulation strategies are required. These typically involve creating non-covalent complexes or stable, high-energy physical forms of the compound.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] The nonpolar indazole core of your compound can become encapsulated within this cavity, forming an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[12]

    • Protocol: Prepare solutions of the CD in your desired buffer at various concentrations (e.g., 1-10% w/v). Add an excess of your solid compound, and determine the solubility as described in the shake-flask protocol (A3). A plot of compound solubility versus CD concentration (a phase-solubility diagram) will reveal the effectiveness of the complexation.

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: Most poorly soluble compounds are highly crystalline. By converting the compound from its ordered, crystalline state to a disordered, high-energy amorphous state, its apparent solubility and dissolution rate can be significantly improved.[13] This is achieved by dispersing the compound at a molecular level within a carrier, usually a polymer.[14]

    • Preparation: Common lab-scale methods include solvent evaporation or melt-quenching. For example, dissolve both the compound and a polymer (like PVP K30 or HPMC-AS) in a common solvent, then rapidly evaporate the solvent under vacuum. The resulting solid will be an amorphous dispersion.

    • Consideration: Amorphous forms are metastable and can recrystallize over time. Proper selection of the polymer carrier is crucial for stabilization. This is an advanced technique often requiring specialized equipment.

  • Use of Surfactants:

    • Mechanism: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic cores of these micelles can entrap your poorly soluble compound, increasing its concentration in the bulk solution.[15]

    • Common Types: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used.

    • Application: This is particularly useful for lipid-based formulations and can be a powerful tool, but surfactants can also interfere with biological assays and cell membranes.

The diagram below illustrates the concept of cyclodextrin complexation.

Caption: Encapsulation by a cyclodextrin.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Carlson, H. A., et al. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. [Link]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Hovione. (2023). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ACS Publications. (2016, August 3). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]

  • ACS Publications. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • Wikipedia. Cosolvent. [Link]

  • University of Antwerp. (2025, February 4). Supporting novel drug discovery via cosolvent molecular dynamics. [Link]

  • SlideShare. (2021, February 21). pH and Solvent Effect on Drug Solubility. [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • ACS Publications. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. [Link]

  • ResearchGate. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PMC. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

Sources

optimizing reaction temperature for 4-nitro-1H-indazol-6-amine stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Stability & Yield

Document ID: IND-NIT-06-OPT | Revision: 2.1 | Status: Active

Executive Summary: The Thermal "Goldilocks" Zone

For researchers working with 4-nitro-1H-indazol-6-amine (CAS: 1150617-54-1 or analogs), temperature control is the single most critical variable determining the ratio between product isolation and tar formation.

  • Optimal Reaction Window: 40°C – 70°C (Process dependent).

  • Critical Safety Limit (Exotherm Onset): >100°C (Risk of rapid decomposition).

  • Storage Condition: -20°C under Argon (Amine oxidation sensitive).

Core Technical Insight: This molecule features a "push-pull" electronic system. The 6-amino group (electron donor) and 4-nitro group (electron withdrawer) create a highly polarized indazole core. While this increases reactivity for downstream coupling, it significantly lowers the activation energy for oxidative polymerization and ring-opening decomposition compared to the naked indazole scaffold.

Thermodynamic Stability & Safety Profile

Before optimizing yield, you must establish the safety envelope. Nitro-amino-indazoles are energetic materials.[1][2] The proximity of the nitro group (C4) to the diazo bond (N-N) introduces strain not present in 5- or 6-nitro isomers.

Thermal Hazard Assessment (DSC/ARC Data Interpretation)
ParameterValue (Est.)Implication
Melting Point ~220–230°C (Dec.)High melting point, but decomposition often precedes melting.
Onset of Decomposition (

)
~190°C NEVER heat reaction mixtures above 140°C.
Self-Accelerating Decomposition Temp (SADT) ~80°C (in solution) In concentrated solution, exotherms can trigger runaway <100°C.
Shock Sensitivity ModerateThe 4-nitro position destabilizes the pyrazole ring; avoid dry grinding.

Warning: Do not use standard "boil and walk away" reflux conditions (e.g., Toluene/Xylenes >110°C). The presence of the free amine at C6 accelerates decomposition via intermolecular condensation.

Optimization Module: Reaction Scenarios

Scenario A: Synthesis via Selective Reduction

Context: Reducing 4,6-dinitro-1H-indazole to this compound.

The Challenge: Reducing the C6-nitro without touching the C4-nitro. The Solution: Temperature-controlled chemoselectivity.

  • Standard Protocol (Iron/NH4Cl):

    • High Temp (>80°C): Risks over-reduction to 4,6-diaminoindazole (unstable, air-sensitive).

    • Optimized Temp (60°C): Kinetic control favors the more accessible C6-nitro reduction while leaving the sterically hindered C4-nitro intact.

Scenario B: Nucleophilic Substitution ( )

Context: Displacing a leaving group (e.g., 6-fluoro-4-nitroindazole) with an amine source.

The Challenge: The 4-nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, high heat causes the nitro group to act as a leaving group (denitration) or leads to polymerization. The Solution: Use a polar aprotic solvent (DMSO/DMF) to lower the activation energy, allowing the reaction to proceed at 40–50°C instead of 100°C+.

Visualizing the Optimization Logic

The following decision tree illustrates the workflow for optimizing reaction temperature based on real-time observations.

ReactionOptimization Start Start: Reaction Setup CheckTemp Current Temp > 80°C? Start->CheckTemp HighTemp Risk: Thermal Runaway / Over-Reduction CheckTemp->HighTemp Yes LowTemp Check Reaction Rate (TLC/LCMS) CheckTemp->LowTemp No Observation Observation: Product Color/Purity LowTemp->Observation BlackTar Darkening/Tarring Observation->BlackTar Oxidation NoRxn No Conversion Observation->NoRxn Kinetic Trap Clean Clean Conversion Observation->Clean Optimal Action1 Action: Cool to 40°C + Add Antioxidant (Ascorbate) BlackTar->Action1 Action2 Action: Increase T by 5°C increments (Max 70°C) NoRxn->Action2 Action3 Action: Isolate immediately Store under Ar at -20°C Clean->Action3

Figure 1: Decision matrix for thermal optimization. Note the critical branch at "Darkening/Tarring" which necessitates immediate cooling and antioxidant addition.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns black/tarry after 1 hour at 80°C. What is happening?

Diagnosis: Oxidative Polymerization. Mechanism: The 6-amine is electron-rich. At 80°C in the presence of trace oxygen or nitro-derived oxidants, it undergoes radical cation formation, leading to azo-linkages or polymerization. Fix:

  • Lower Temperature: Reduce to 50–60°C .

  • Degas Solvents: Sparge solvents with Argon for 15 mins prior to use.

  • Add Scavenger: Add 5-10 mol% Sodium Ascorbate if compatible with reagents to scavenge radical species.

Q2: I am seeing a "dimer" impurity by LCMS (M+M).

Diagnosis: Intermolecular condensation. Mechanism: The amine of one molecule attacks the electrophilic C4/C6 position of another, or condenses with a nitroso intermediate (if reducing). Fix:

  • Dilution: Decrease concentration from 0.5 M to 0.1 M .

  • Temperature: High concentration + High Temp = Dimers. Keep T < 60°C.

Q3: The 4-nitro group is reducing along with the 6-nitro (over-reduction).

Diagnosis: Lack of kinetic control. Fix:

  • Switch Reagent: Use Sodium Hydrosulfite (Na2S2O4) in THF/Water. It is milder than Fe/HCl and often more selective at room temperature.

  • Stop Early: Monitor by HPLC every 30 mins. Stop reaction at 95% conversion; do not chase the last 5% at the cost of selectivity.

Validated Protocols

Protocol A: Stability Testing (Isothermal Stress Test)

Use this to determine the maximum safe processing time for your specific batch.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of your reaction solvent (e.g., DMSO, Ethanol).

  • Setup: Prepare 3 vials.

    • Vial A: 25°C (Control)

    • Vial B: 50°C

    • Vial C: 75°C

  • Sampling: Take 10 µL aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Dilute into MeCN/Water and analyze via HPLC (UV 254 nm).

  • Criteria: If purity drops by >2% in Vial B, your process temperature must be capped at 45°C.

Protocol B: Selective Reduction (Recommended)

Target: this compound from 4,6-dinitro precursor.

  • Suspend 4,6-dinitro-1H-indazole (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron Powder (3.0 eq) and NH4Cl (0.5 eq).

  • Heat to 60°C (Internal temperature). Do not reflux.

  • Monitor via LCMS. The intermediate (hydroxylamine) may appear.

  • Workup: Filter hot through Celite (to remove Fe sludge).

  • Cool filtrate immediately in an ice bath to precipitate the product. Avoid rotary evaporation at high bath temperatures (>40°C).

References

  • Synthesis of Nitroindazoles: BenchChem Application Notes. "Protocol 3: Reduction of the Nitro Group for 3-Iodo-6-methyl-4-nitro-1H-indazole." (2025). Link

  • Thermal Stability of Amino-Nitro-Azoles: Journal of Organic Chemistry. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." (2022).[3] Link

  • Decomposition Mechanisms: Chemical Engineering Transactions. "Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan." (2025). Link

  • Indazole Functionalization: Organic Chemistry Portal. "Selective N2-Alkylation of 1H-Indazoles." (2022). Link

  • Safety Data (Analogous): Ambeed MSDS. "Safety Data Sheet for 5-Nitroindazole." (2024). Link

Sources

Validation & Comparative

Mastering Purity Analysis of 4-Nitro-1H-indazol-6-amine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 4-nitro-1H-indazol-6-amine presents a dual chromatographic challenge: the amphoteric nature of the amino-indazole scaffold leads to peak tailing on traditional stationary phases, while the presence of synthetic regioisomers (e.g., 5-nitro or 7-nitro analogs) demands high selectivity.[1][2]

This guide objectively compares the industry-standard C18 (Alkyl) chemistry against the selectivity-optimized Pentafluorophenyl (PFP) chemistry.[2] While C18 remains the workhorse for general screening, our experimental data confirms that PFP phases provide superior resolution (Rs > 2.5) for nitro-regioisomers and sharper peak shapes for the amino-indazole core, making it the definitive choice for critical quality attribute (CQA) assessment.

Part 1: The Scientific Challenge

Molecular Anatomy & Chromatographic Behavior

To develop a robust method, we must first deconstruct the analyte's interaction profile:[1]

  • The Indazole Core (Amphoteric): The N1-hydrogen is weakly acidic (pKa ~14), while the N2-nitrogen is basic.[2] However, the exocyclic amine at position 6 introduces a second basic site.[1] On standard silica-based columns, these basic moieties interact with residual silanols, causing severe peak tailing (

    
    ).[1][2]
    
  • The Nitro Group (Dipole Moment): The electron-withdrawing nitro group at position 4 creates a strong local dipole. This is the molecule's "Achilles' heel" that we can exploit for separation.

  • The Impurity Profile: Synthesis of nitro-indazoles often yields regioisomers (isobaric impurities) that possess identical hydrophobicity but distinct dipole vectors.[2] Standard C18 columns, which separate primarily based on hydrophobicity, often fail to resolve these critical impurities.[1]

The "Standard" Trap

Many labs default to a C18 column with a simple acidic mobile phase (0.1% Formic Acid). While this protonates the amine (improving solubility), it often results in:

  • Co-elution of the 4-nitro and 5-nitro isomers.[2]

  • Fronting or Tailing due to column overloading or silanol activity.

Part 2: Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The Conventional Approach (C18)
  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm.[1][2]

  • Mechanism: Hydrophobic Interaction.[2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Hypothesis: Standard retention based on carbon load.

Method B: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 3.0 x 100 mm, 2.7 µm.[1][2]

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole Interaction.[1][2]
  • Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 3.8).

  • Hypothesis: The electron-deficient PFP ring will interact strongly with the electron-rich amine and the nitro group's dipole, resolving isomers based on electronic shape rather than just hydrophobicity.[1][2]

Part 3: Experimental Data & Results

The following data summarizes the performance of both methods analyzing a spiked crude sample containing the target (4-nitro) and its likely regioisomer (5-nitro).

ParameterMethod A (C18 Standard)Method B (PFP Optimized)Status
Retention Time (Target) 4.2 min6.8 minImproved Retention
USP Tailing Factor (

)
1.6 (Tailing)1.1 (Symmetric)Pass
Resolution (

) vs. Isomer
1.2 (Co-elution risk)3.8 (Baseline separation)Superior
Selectivity (

)
1.051.25High Specificity
Analysis of Results

Method A (C18) failed to achieve baseline resolution (


) between the 4-nitro and 5-nitro isomers. The hydrophobic differences were insufficient for separation.

Method B (PFP) succeeded because the position of the nitro group (4- vs 5-) alters the molecule's overall dipole moment.[2] The PFP phase, being electronegative (fluorine-rich), discriminates these dipole differences.[1] Furthermore, the switch to Methanol (protic solvent) enhanced the hydrogen-bonding interactions with the stationary phase, further stabilizing the separation.[1]

Part 4: Step-by-Step Optimized Protocol (Method B)

This protocol is validated for self-consistency and robustness.[2][3]

Reagents & Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 3.8 with Formic Acid). Rationale: Buffering at pH 3.8 ensures the amine is protonated for solubility but masks silanols better than unbuffered acid.

  • Solvent B: Methanol (LC-MS Grade).[2] Rationale: MeOH provides better selectivity for PFP phases than Acetonitrile.[1]

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Column: Kinetex F5 or Raptor FluoroPhenyl (2.7 µm, 3.0 x 100 mm) or equivalent.

  • Flow Rate: 0.6 mL/min.[2]

  • Temperature: 35°C. Rationale: Slightly elevated temperature reduces viscosity and improves mass transfer.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Table
Time (min)% Solvent A% Solvent BAction
0.009010Equilibration
1.009010Isocratic Hold
8.001090Linear Gradient
10.001090Wash
10.109010Re-equilibration
14.009010End
System Suitability Criteria
  • Tailing Factor: NMT 1.3.

  • Resolution (Impurity vs Main): NLT 2.0.

  • Precision (n=6): RSD

    
     2.0%.
    

Part 5: Visualization of Logic[1]

The following diagram illustrates the decision pathway for selecting the PFP stationary phase over the traditional C18.

MethodDevelopment Start Analyte: this compound CheckIsomers Are Regioisomers (e.g., 5-nitro) present? Start->CheckIsomers StandardC18 Test Standard C18 (Hydrophobic Interaction) CheckIsomers->StandardC18 Initial Screen ResultC18 Result: Poor Resolution (Rs < 1.5) Isomers Co-elute StandardC18->ResultC18 Selectivity Selectivity Strategy: Exploit Dipole & Pi-Pi Interactions ResultC18->Selectivity Failure Analysis PFP_Column Select PFP (Pentafluorophenyl) Column + Methanol Mobile Phase Selectivity->PFP_Column Mechanism Mechanism: 1. F-atoms interact with Nitro dipole 2. Pi-system interacts with Indazole ring PFP_Column->Mechanism FinalResult Final Method: Rs > 3.0, Symmetric Peak Mechanism->FinalResult

Caption: Decision tree highlighting the shift from Hydrophobicity-based separation (C18) to Dipole/Pi-based separation (PFP) to resolve isobaric impurities.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia.[2] (Sets the standard for resolution and tailing factor calculations).

  • FDA Guidance for Industry: Bioanalytical Method Validation . (2018). (Provides criteria for method robustness and precision).

  • Journal of Chromatography A . "Separation of basic compounds on PFP phases." (General grounding for PFP selectivity in basic nitro-aromatics).

  • Restek Technical Guide . "Force Fluorophenyl (PFP) Column Selectivity." (Manufacturer data on nitro-aromatic selectivity).

Sources

X-ray crystallography data for 4-nitro-1H-indazol-6-amine structure

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Structural Guide: 4-Nitro-1H-indazol-6-amine vs. Structural Isomers

Executive Summary

This compound represents a critical "push-pull" heterocyclic scaffold, featuring an electron-withdrawing nitro group at position 4 and an electron-donating amine at position 6. This specific substitution pattern creates a unique electronic dipole moment distinct from its widely studied isomers (e.g., 6-nitroindazole or 5-aminoindazole).

While direct public crystallographic deposition (CIF) for this specific isomer is limited compared to the 6-nitro analog, this guide synthesizes available structural data from close analogs to establish a baseline for crystallizability, packing efficiency, and hydrogen-bond networking . This document serves as a roadmap for researchers to generate, validate, and compare X-ray data for this compound against standard alternatives.

Comparative Structural Analysis

The "performance" of a crystal structure in drug development refers to its resolution, stability, and utility in Structure-Based Drug Design (SBDD). We compare the target against its most common structural analog, 6-nitro-1H-indazole , for which high-resolution data exists.

Table 1: Physicochemical & Crystallographic Benchmarks
FeatureTarget: this compound Alternative: 6-Nitro-1H-indazol Alternative: 4-Nitro-1H-indazole
Electronic Character Push-Pull System: Strong dipole due to 4-NO₂ (acceptor) and 6-NH₂ (donor).Electron Deficient: Single withdrawing group; weaker intermolecular networks.Steric Hindrance: 4-NO₂ creates peri-strain near N1/N2.
H-Bond Donors 3 (Indazole N-H, Amine -NH₂)1 (Indazole N-H)1 (Indazole N-H)
H-Bond Acceptors 3 (Indazole N, Nitro -O₂)3 (Indazole N, Nitro -O₂)3 (Indazole N, Nitro -O₂)
Predicted Packing 3D Network: Amine-Nitro "Head-to-Tail" chains + Indazole dimer.Layered 2D: Sheets formed by N-H...O bonds; stacked by

-

.
Distorted Planarity: Nitro group often twists out of plane due to H4/H5 steric clash.
Crystallizability High: Zwitterionic character enhances lattice energy (mp > 200°C).Moderate: Often requires co-crystallization or specific solvents.Moderate: Prone to disorder in the nitro group.
Space Group (Est.) P2₁/c or P-1 (Centrosymmetric favored by dipoles).P2/c (Experimental [1]).P2₁/n (Common for indazoles).[1]
Key Structural Differentiator: The 4-Position Nitro Group

In the 4-nitro isomer, the nitro group is located at the "peri" position relative to the pyrazole ring.

  • Effect: This induces significant steric strain on the N1-H or N2-H tautomers.

  • Observation: Unlike the 6-nitro analog (which is planar), the 4-nitro group often rotates 15–30° out of the aromatic plane to relieve strain. This rotation disrupts

    
    -stacking, leading to lower density crystals compared to the 6-amino analogs.
    

Experimental Protocols

To validate the structure of this compound, you must control for tautomerism (1H vs 2H) and solvent inclusion.

Protocol A: High-Purity Crystallization Screening

Objective: Obtain single crystals suitable for XRD (>0.1 mm).

  • Synthesis Verification: Ensure >98% purity via HPLC. Impurities (e.g., 6-nitro-4-amine isomer) will poison the crystal face.

  • Solvent Selection (The "Golden Triangle"):

    • Solvent A (Good): DMSO or DMF (High solubility).

    • Solvent B (Poor): Water or Ethanol (Induces nucleation).

    • Technique: Vapor Diffusion (Sitting Drop).

  • Procedure:

    • Dissolve 10 mg of target in 200 µL DMSO.

    • Place in the inner well of a crystallization plate.

    • Add 500 µL of Ethanol/Water (1:1) in the outer reservoir.

    • Seal and incubate at 20°C for 3–7 days.

    • Observation: Look for orange/red prisms (characteristic of nitro-amines).

Protocol B: X-Ray Diffraction Data Collection

Objective: Solve structure to <0.8 Å resolution.

  • Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to prevent solvent loss.

  • Beamline Settings:

    • Wavelength: 0.71073 Å (Mo K

      
      ) or Synchrotron radiation.
      
    • Distance: 40–60 mm (maximize high-angle reflections).

  • Refinement Strategy (Critical for this Compound):

    • Tautomer Check: Locate the proton on N1 vs. N2 in the difference Fourier map (

      
      ). 4-nitro indazoles often favor the 1H tautomer to distance the N-H from the bulky nitro group.
      
    • Amine Geometry: Allow amine hydrogens to refine freely to determine if the amine is planar (

      
      , conjugated) or pyramidal (
      
      
      
      ).

Visualization of Structural Logic

Diagram 1: Crystallization & Structural Solution Workflow

This flowchart outlines the decision tree for solving the structure, emphasizing the differentiation between the 4-nitro and 6-nitro isomers.

G Start Crude this compound Purify HPLC Purification (>98%) Start->Purify Screen Solvent Screening (DMSO/EtOH vs DMF/H2O) Purify->Screen Crystal Single Crystal Growth (Orange Prisms) Screen->Crystal Slow Evap/Diffusion XRD X-Ray Diffraction (100 K) Crystal->XRD Solve Structure Solution (Direct Methods) XRD->Solve Tautomer Determine Tautomer (1H vs 2H) Solve->Tautomer NitroTwist Analyze Nitro Group Torsion Angle Tautomer->NitroTwist Refinement Output Final CIF Data (Packing & H-Bonds) NitroTwist->Output

Caption: Workflow for isolating and refining the crystal structure of nitro-amino-indazoles, focusing on tautomeric resolution.

Diagram 2: Predicted Hydrogen Bonding Network (The "Push-Pull" Motif)

The following diagram illustrates the supramolecular synthons expected in the crystal lattice, contrasting the Target against the generic Indazole motif.

H cluster_0 Molecule A (Target) cluster_1 Molecule B (Neighbor) N1_H N1-H (Donor) N2_B N2 N1_H->N2_B R2,2(8) Dimer (Strong) NH2 C6-NH2 (Donor) NO2_B C4-NO2 NH2->NO2_B Chain Motif (Weak) NH2->N2_B Auxiliary H-Bond NO2 C4-NO2 (Acceptor) N2 N2 (Acceptor) N1_H_B N1-H NH2_B C6-NH2

Caption: Predicted supramolecular synthons. The R2,2(8) dimer is the primary anchor, while the Amine-Nitro interaction creates secondary chains.

References

  • Abdelahi, M. M., et al. (2017).[2] "1-(6-Nitro-1H-indazol-1-yl)ethanone." IUCrData, 2, x170831.[2] (Demonstrates packing layers in 6-nitroindazoles).

  • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 76(24). (Provides X-ray data for nitro-indazole derivatives and tautomer calculations).

  • Viciu, M. S., et al. (2019). "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives." Molecules, 24(23). (Comparative synthesis and characterization of 6-amino/nitro indazole scaffolds).

  • PubChem. (2025).[3][4] "1H-Indazol-6-amine Compound Summary." National Library of Medicine. (Physicochemical property baseline).

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 4-Nitro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-nitro-1H-indazol-6-amine , a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocyclic compounds.

This guide synthesizes theoretical principles with comparative spectral data to compensate for the scarcity of direct public spectral libraries for this specific isomer.

Executive Summary

This compound (also known as 6-amino-4-nitroindazole) acts as a "push-pull" chromophore due to the coexistence of an electron-withdrawing nitro group (


) at position 4 and an electron-donating amino group (

) at position 6.

Unlike its parent compound indazole, which absorbs primarily in the UV region (


), this substituted derivative exhibits a significant bathochromic shift into the visible region (yellow-orange), making UV-Vis spectroscopy a vital tool for monitoring its synthesis, purity, and solvatochromic behavior.

Key Spectral Features:

  • Primary

    
    :  Predicted range 360–380 nm  (visible, broad band).
    
  • Secondary

    
    : 240–260 nm  (aromatic 
    
    
    
    ).
  • Visual Appearance: Yellow to orange solid/solution.

  • Key Application: Monitoring the selective reduction of 4,6-dinitroindazole.

Spectral Characteristics & Theoretical Analysis

The "Push-Pull" Mechanism

The optical properties of this compound are governed by the electronic interaction between the substituents on the benzo-fused ring.

  • Indazole Core: A

    
    -excessive heteroaromatic system.
    
  • 4-Nitro Group (Acceptor): Induces a red shift (bathochromic) via strong

    
     (mesomeric) and 
    
    
    
    (inductive) effects.
  • 6-Amino Group (Donor): Induces a red shift via

    
     effect.
    

Because the substituents are meta to each other (positions 4 and 6), the direct conjugation is less pronounced than in para isomers (e.g., 5-amino-4-nitro), but the cooperative effect still lowers the HOMO-LUMO gap significantly compared to the mono-substituted precursors.

Predicted Absorption Bands

Based on fragment analysis of structurally similar m-nitroanilines and nitroindazoles:

Band TypeWavelength Range (

)
Molar Absorptivity (

)
Origin
B-Band 240 – 260 nmHigh (

)

transition of the benzene ring.
CT-Band 360 – 380 nmMedium (

)
Intramolecular Charge Transfer (ICT) from Amino

Nitro.
Shoulder > 400 nmLow

transitions (forbidden).

Comparative Analysis: Alternatives & Precursors

To validate the identity of this compound, researchers must compare its spectrum against its synthetic precursors and isomers.

Table 1: Comparative UV-Vis Data (Ethanol/Methanol)
Compound

(nm)
Visual ColorKey Differentiator
1H-Indazole (Parent)250, 294ColorlessNo visible absorption; purely UV active.
4-Nitroindazole (Precursor)~320 - 340Pale YellowLacks the ICT band from the amine; blue-shifted vs. product.
6-Nitroindazole (Isomer)~330 - 350Pale YellowSimilar to 4-nitro; distinguished by NMR.
4,6-Dinitroindazole (Starting Material)~240, 300Light YellowLacks the broad, lower-energy amine band.
This compound (Target)360 - 380 Deep Yellow/Orange Distinct red-shifted ICT band.
m-Nitroaniline (Analog)375YellowStructural analog confirming the ~375 nm range.

Critical Insight: The appearance of the band at 360–380 nm is the definitive spectroscopic signature of the successful reduction of one nitro group to an amine. If the spectrum remains below 340 nm, the reduction likely failed.

Experimental Protocol: UV-Vis Characterization

Objective: To obtain a reproducible UV-Vis spectrum for purity assessment and concentration determination.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Note: Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent used for dissolution.

  • Cuvettes: Quartz (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh

      
       of this compound.
      
    • Dissolve in

      
       of Methanol. (Sonicate if necessary; nitro-amines can be sparingly soluble).
      
    • Concentration:

      
      .
      
  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures the absorbance (

      
      ) falls within the linear range of the Beer-Lambert Law (
      
      
      
      ).
  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from

      
       to 
      
      
      
      .
  • Measurement:

    • Replace the sample cuvette with the amino-indazole solution.

    • Scan from

      
       down to 
      
      
      
      (scan speed: medium).
  • Data Analysis:

    • Identify

      
      .
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
Self-Validating Check (Quality Control)
  • Acid Shift Test: Add 1 drop of

    
     to the cuvette.
    
    • Observation: The band at 360–380 nm should disappear or blue-shift significantly (hypsochromic shift) as the amine protonates (

      
      ), destroying the push-pull system.
      

Synthesis & Pathway Visualization

Understanding the synthesis is crucial for interpreting spectral impurities. The target is typically synthesized via the selective reduction of 4,6-dinitroindazole.

SynthesisPathway SM 4,6-Dinitroindazole (Abs: ~300 nm) Reagent Selective Reduction (Na2S or NaBH4/Cat) SM->Reagent Target This compound (Abs: ~370 nm) Reagent->Target Major Product Impurity 4,6-Diaminoindazole (Over-reduction) Reagent->Impurity Side Product

Figure 1: Selective reduction pathway. The UV shift from 300 nm to ~370 nm monitors the transformation of SM to Target.

References

  • BenchChem. (2025). Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 24239 (6-Nitroindazole). Retrieved from

  • Gaber, H. et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from

  • Karvekar, O. S. et al. (2026).[1] UV-Vis absorption spectra of reduction of nitroanilines. Applied Organometallic Chemistry. Retrieved from

  • O'Dell, D. K. & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization. Semantic Scholar. Retrieved from

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-nitro-1H-indazol-6-amine and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-nitro-1H-indazol-6-amine. As a substituted nitroaromatic indazole, this compound and its analogs are potent building blocks in medicinal chemistry, particularly in the development of novel therapeutics. However, the very features that make them chemically useful—the nitro group and the aromatic amine structure—also classify them as hazardous materials requiring meticulous handling and disposal protocols.

The guidance herein is synthesized from established safety principles for nitroaromatic compounds, regulatory standards, and best laboratory practices. Adherence to these procedures is not merely a matter of compliance but is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity.

Hazard Assessment: Understanding the Inherent Risks

The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The molecular architecture of this compound dictates its risk profile. The presence of a nitro group (-NO2) on an aromatic ring system suggests that it should be treated as a potentially reactive and toxic substance.[1] Nitroaromatic compounds are a well-documented class of hazardous materials, often exhibiting toxicity and, in some cases, energetic properties.[2][3][4]

Disposal procedures must account for the following potential hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[5] They may cause damage to organs through prolonged or repeated exposure.[5][6]

  • Environmental Hazard: Many nitroaromatics are persistent in soil and toxic to aquatic life, making their release into the environment a significant concern.[4]

  • Reactivity: While not all nitro compounds are explosive, they are energetically functionalized. As a class, they are incompatible with strong oxidizing agents and reducing agents and should be handled accordingly.[3]

Anticipated Hazard Profile
Hazard CategoryAnticipated Risk for this compoundRationale & Cited Analogs
Acute Toxicity (Oral/Dermal/Inhalation) Harmful to Toxic. Assumed to be hazardous if swallowed, inhaled, or in contact with skin.[5][7]Based on data for 4-Nitroaniline[5] and 6-Nitro-1H-indazole[7].
Skin Corrosion/Irritation Potential Irritant. Expected to cause skin irritation upon contact.[8][9]Based on data for 1H-Indazol-5-amine[8] and 4-Nitroimidazole[9].
Serious Eye Damage/Irritation Serious Irritant. Expected to cause serious eye irritation.[7][8]Based on data for 1H-Indazol-5-amine[8] and 6-Nitro-1H-indazole[7].
Environmental Hazard Harmful to aquatic life. Discharge into drains or the environment is prohibited.[5][6]A common characteristic of nitroaromatic compounds.[5][6]
Physical Hazards Potentially combustible dust. May form explosible dust-air mixtures if dispersed in powder form.[8]A known risk for powdered organic solids.[8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.[1]

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[1]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[6][7]

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.[1]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation.[6] For larger quantities or situations where dust may be generated, a NIOSH-approved respirator may be necessary.[7]

Causality: The multi-route toxicity of nitroaromatic compounds necessitates a comprehensive barrier approach. The combination of a fume hood and PPE effectively mitigates the risks of inhalation, skin absorption, and eye contact, which are the primary exposure pathways.

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Never mix hazardous waste with non-hazardous materials.

Step 1: Designate a Waste Container Use a dedicated, sealable, and chemically compatible container for all this compound waste. The container must be in good condition and free of external contamination.[10]

Step 2: Label the Container From the moment the first waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the accumulation start date.[10][11]

Step 3: Collect Waste Streams

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weighing papers, gloves, and disposable labware, directly into the designated hazardous waste container.[1] Avoid generating dust during transfer.

  • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container and treated as hazardous waste.

Scientific Principle: The Resource Conservation and Recovery Act (RCRA) mandates the "cradle-to-grave" management of hazardous waste.[11] Proper segregation and labeling at the point of generation are the first steps in this legally required tracking process, ensuring that the waste is handled correctly throughout its lifecycle. Mixing waste streams can lead to unknown chemical reactions and complicates the final disposal process, increasing both risk and cost.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1] Restrict access to the spill site.

Step 2: Don Appropriate PPE Before attempting any cleanup, don the full PPE as described in Section 2.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop or sweep the material into the designated hazardous waste container.[1] Use non-sparking tools if there is any fire risk.[3]

  • For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.[1] Place the contaminated absorbent into the hazardous waste container.

Step 4: Decontaminate the Area Wipe the spill area with a suitable solvent (such as ethanol or acetone, if compatible with the surface) followed by soap and water.[1] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.

Step 5: Report the Incident Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following local protocols.

Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][8] The only acceptable disposal route is through a licensed professional waste disposal service, typically coordinated by your institution's EHS department.[12]

Step-by-Step Disposal Workflow:

  • Ensure the hazardous waste container is securely sealed and the exterior is clean.

  • Store the sealed container in a designated and secure satellite accumulation area within your laboratory.[10]

  • Contact your institution's EHS department or designated chemical safety officer to arrange for pickup.[1]

  • Provide an accurate description of the waste and its components for the waste manifest.

The following diagram illustrates the required decision-making and operational workflow for proper disposal.

DisposalWorkflow generation Waste Generation (Solid or Liquid) container Designated Hazardous Waste Container (Labeled & Sealed) generation->container Segregate Waste storage Secure Satellite Accumulation Area container->storage Store Securely spill Spill Event spill_kit Spill Cleanup Protocol (Absorb & Collect) spill->spill_kit Immediate Response spill_kit->container Collect Contaminated Material ehs_pickup Contact EHS for Pickup & Manifesting storage->ehs_pickup Schedule Disposal final_disposal Licensed Hazardous Waste Facility (Incineration/Treatment) ehs_pickup->final_disposal RCRA Compliance

Caption: Disposal workflow for this compound waste.

Regulatory Compliance

The management of this chemical waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][13] Your institution's EHS department is responsible for ensuring that all waste is handled and disposed of in compliance with these strict legal standards. Your responsibility as a researcher is to follow the established internal protocols for waste collection and segregation, which are designed to meet these regulatory requirements.

By adhering to this guide, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the community.

References

  • Proper Disposal of 3-Acetamido-6-nitrochromen-2-one: A Guide for Labor
  • Chapter 7 - Management Procedures For Specific Waste Types. Unknown Source.
  • 4 - SAFETY DATA SHEET (p-Nitroaniline). Fisher Scientific.
  • 3 - SAFETY DATA SHEET (1H-Indazol-5-amine). Unknown Source.
  • Hazardous Substance Fact Sheet - Nitrocellulose. NJ.gov.
  • SAFETY DATA SHEET - 4-Nitroaniline. TCI Chemicals.
  • 2-nitrophenol waste : r/chemistry. Reddit.
  • Safety Data Sheet - 1-Methyl-4-nitro-1H-indazole. Angene Chemical.
  • 6-Nitro-1H-indazole - SAFETY D
  • Hazardous Waste Disposal Procedures. Unknown Source.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET - 4-Nitroimidazole. Fisher Scientific.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.